molecular formula C12H8N2O3 B1438858 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile CAS No. 1105191-90-9

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile

Cat. No.: B1438858
CAS No.: 1105191-90-9
M. Wt: 228.2 g/mol
InChI Key: QACRJTGBJZYMHW-UHFFFAOYSA-N
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Description

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 1,3-benzodioxole group and at the 3-position with an acetonitrile moiety. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining features of bioactive scaffolds like benzodioxoles and isoxazoles.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c13-4-3-9-6-11(17-14-9)8-1-2-10-12(5-8)16-7-15-10/h1-2,5-6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACRJTGBJZYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236624
Record name 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-90-9
Record name 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Benzodioxol-5-yl)-3-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile typically follows a multi-step route:

  • Construction of the isoxazole ring, often via cyclization reactions involving appropriate precursors such as oximes and alkynes or α-ketoesters.
  • Introduction of the benzo[d]dioxol-5-yl substituent at the 5-position of the isoxazole ring.
  • Functionalization at the 3-position of the isoxazole ring to install the acetonitrile group.

Isoxazole Ring Formation Methods

Several methods are reported for synthesizing substituted isoxazoles, relevant to this compound:

  • Cycloisomerization of Acetylenic Oximes catalyzed by AuCl3: Under mild conditions, acetylenic oximes undergo cycloisomerization to yield 3-, 5-, or 3,5-disubstituted isoxazoles in high yields. This method allows selective synthesis of isoxazoles bearing various substituents at defined positions, including the 5-position where the benzo[d]dioxol moiety can be introduced.

  • [5+1] Cycloaddition Reactions: Vinyl diazo compounds react with tert-butyl nitrite to form triazine 1-oxides, which upon heating produce isoxazoles. This method tolerates a wide range of functional groups and can be employed for late-stage functionalization of complex molecules.

  • Hydroxylamine and α-Ketoester Cyclization: The simplest approach involves reacting hydroxylamine with α-ketoesters to form 5-substituted 3-isoxazolols, which can be further transformed to the desired isoxazole derivatives.

Introduction of the Benzo[d]dioxol-5-yl Group

The benzo[d]dioxol-5-yl substituent is generally introduced via coupling reactions or substitution on appropriately functionalized intermediates:

  • Palladium-Catalyzed Coupling: Processes involving Pd(dba)2 as a catalyst at controlled temperatures (50–90 °C, optimally 70 °C) in aprotic solvents such as acetonitrile, dioxane, or dimethyl sulfoxide enable the formation of C-C bonds attaching the benzo[d]dioxol moiety to the isoxazole core.

  • Use of Potassium Carbonate/Base-Mediated Reactions: Multi-step reactions involving potassium carbonate in tetrahydrofuran/methanol at mild temperatures (20 °C) facilitate substitution reactions to attach the benzo[d]dioxol group onto isoxazole intermediates.

Installation of the Acetonitrile Group

The acetonitrile group at the 3-position of the isoxazole ring is introduced by:

  • Nucleophilic Substitution or Alkylation: Using reagents such as sodium hydride and alkyl halides (e.g., 1-iodo-2,2,3,3,4,4,5,5,5-nonafluorobutane) at around 50 °C to achieve substitution with an acetonitrile-containing moiety.

  • Conversion of Carboxylic Acid or Ester Intermediates: Multi-step transformations starting from isoxazole-3-carboxylic acid derivatives, involving triethylamine and N,N-dimethylformamide under inert atmosphere, followed by base-mediated reactions, allow the conversion to nitrile functionalities.

Representative Multi-Step Synthesis Example

Step Reagents/Conditions Purpose Yield/Notes
1 Potassium carbonate, tetrahydrofuran, methanol, 2 h, 20 °C Formation of benzo[d]dioxol-substituted intermediate Moderate to good yields
2 Triethylamine, N,N-dimethylformamide, 17 h, 20 °C, inert atmosphere Activation and further functionalization High purity intermediate
3 Sodium hydroxide, tetrahydrofuran, 17 h, 20 °C Conversion to nitrile or related functional group Completion of acetonitrile installation

Solvent and Catalyst Considerations

  • Solvents: Aprotic solvents such as acetonitrile, dioxane, dimethyl sulfoxide, and N,N-dimethylformamide are preferred for coupling and substitution steps due to their ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.

  • Catalysts: Palladium-based catalysts (e.g., Pd(dba)2) are employed for cross-coupling reactions to attach the benzo[d]dioxol moiety efficiently.

  • Acid/Base Conditions: Inorganic acids like hydrochloric or sulfuric acid are used in certain steps to facilitate cyclization or conversion reactions, while bases such as potassium carbonate or sodium hydride promote substitution and deprotonation steps.

Analytical and Research Findings

  • The synthesis routes yield the target compound with moderate to high yields (typically 70–80%) depending on the step and conditions.

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of intermediates and final products, ensuring the correct substitution pattern on the isoxazole ring and the presence of the acetonitrile group.

  • Reaction temperatures are generally mild (20–80 °C), optimizing product yield while minimizing by-products.

Summary Table of Preparation Methods

Method/Step Key Reagents/Catalysts Conditions Outcome/Notes
Isoxazole ring formation Acetylenic oximes, AuCl3 catalyst Mild, room temperature High yield of substituted isoxazoles
Pd-catalyzed coupling for benzo[d]dioxol attachment Pd(dba)2, aprotic solvents 50–90 °C Efficient C-C bond formation
Base-mediated substitution for acetonitrile installation Sodium hydride, alkyl halides ~50 °C Good yield of acetonitrile derivatives
Multi-step conversion from carboxylic acid Triethylamine, DMF, NaOH 20 °C, inert atmosphere Conversion to nitrile functionality

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or isoxazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used to study the interactions of benzodioxole and isoxazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile involves its interaction with specific molecular targets. The benzodioxole and isoxazole rings may interact with enzymes or receptors, modulating their activity. The acetonitrile group can also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Compound 6d: {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile
  • Core Structure : Imidazolone ring fused with a benzodioxolylmethylene group.
  • Key Substituents : Thioacetonitrile (-SCH2CN) and methyl group (-CH3).
  • Synthesis : Prepared via reaction of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole with chloroacetonitrile and K2CO3 in acetonitrile at 81°C for 19 hours (66% yield) .
  • Physicochemical Properties :
    • Molecular Formula: C14H11N3O3S
    • Molecular Weight: 301.05 g/mol
    • Melting Point: 211–213°C
  • Spectral Data :
    • ¹H NMR : δ 3.09 (s, NCH3), 4.47 (s, SCH2), 6.95–8.11 (aromatic protons) .
    • ¹³C NMR : Peaks at δ 16.41 (SCH2), 117.34 (CN), 169.04 (C=O) .
Isoxazolyl Benzimidazoles ()
  • Core Structure : Benzimidazole fused with isoxazole.
  • Key Substituents : Varied acyl/alkyl groups (e.g., styryl, methyl).
  • Synthesis : Cyclocondensation of isoxazolylamide derivatives with N-methyl-o-phenylenediamine in polyphosphoric acid .
  • Characterization : Structures confirmed via IR (C=N/C=O stretches), ¹H NMR (aromatic and methyl protons), and mass spectrometry .

Comparative Analysis

Table 1: Structural and Functional Comparison
Parameter [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile Compound 6d Isoxazolyl Benzimidazoles
Core Heterocycle Isoxazole Imidazolone Benzimidazole
Substituents Benzodioxole, acetonitrile Benzodioxolylmethylene, thioacetonitrile, methyl Isoxazolyl, styryl, acyl
Molecular Weight (g/mol) 229.21* 301.05 300–400 (estimated)
Key Functional Groups Nitrile (-CN) Thiocyanato (-S-CH2CN), carbonyl (C=O) Amide (-CONH), styryl (-CH=CH-)
Synthetic Yield Not reported 66% Moderate to high (method-dependent)

*Calculated for C12H9N2O3.

Research Findings and Implications

Structural Insights

  • The benzodioxole group in both the target compound and 6d contributes to planar aromaticity, as evidenced by ¹H NMR aromatic shifts (δ 6.95–8.11) .
  • The imidazolone ring in 6d introduces a carbonyl group (C=O, δ 169.04 in ¹³C NMR), absent in the target compound, which may influence intermolecular interactions .

Challenges and Limitations

  • Target Compound : Lack of reported crystallographic data (e.g., SHELX-refined structures) limits conformational analysis. Tools like ORTEP-3 () and SHELXL () could address this gap.
  • Compound 6d : The thiocyanato group may pose stability issues under basic conditions, requiring careful handling .

Biological Activity

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile is a chemical compound characterized by its unique structure, which includes a benzodioxole ring fused to an isoxazole ring, with an acetonitrile group attached. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and biological activities.

  • Molecular Formula : C₁₂H₈N₂O₃
  • IUPAC Name : 2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetonitrile
  • CAS Number : 1105191-90-9

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The unique structural features of the compound may enhance its binding affinity and specificity, influencing various biological pathways. Further studies are needed to elucidate the exact mechanisms involved.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models. For instance, compounds with similar structural motifs have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
  • Enzyme Inhibition : The interactions of the compound with various enzymes could lead to significant biochemical effects, potentially modulating metabolic pathways relevant to disease states.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntitumorDemonstrated inhibition of tumor cell growth in vitro.
AntimicrobialShowed activity against specific bacterial strains.
Enzyme InhibitionPotential modulation of enzyme activity linked to metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. Understanding the synthetic routes can aid in developing analogs with enhanced biological activities.

Table 2: Synthetic Routes

Synthesis MethodDescription
CyclizationReaction between benzodioxole derivatives and isoxazole precursors using bases in suitable solvents.
OxidationPossible oxidation reactions using agents like hydrogen peroxide to modify functional groups.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile, and what critical reaction parameters require optimization?

  • Methodological Answer : Synthesis typically involves cyclocondensation of nitrile precursors with hydroxylamine derivatives under acidic or basic conditions. For example, 3-arylaminoisoxazol-5(2H)-ones can be synthesized via base-mediated rearrangements of substituted isoxazolones . Key parameters include reaction temperature (60–100°C), pH control (e.g., acetic acid for cyclization), and stoichiometric ratios of reagents to minimize side products. Post-synthetic modifications, such as acetonitrile functionalization, may require protecting group strategies to preserve the benzodioxol moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and confirm substituent positions using SHELX refinement protocols . For benzodioxol-containing compounds, monitor ring puckering via Cremer-Pople coordinates to identify nonplanar distortions .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify isoxazole ring substitution patterns and acetonitrile integration. Assign benzodioxol protons (δ 5.9–6.1 ppm) and isoxazole protons (δ 6.5–7.0 ppm) with 2D COSY or NOESY for connectivity .
  • HPLC-MS : Validate purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients, coupled with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for benzodioxol-containing heterocycles?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data. Adjust computational models to account for solvent effects (e.g., DMSO or acetonitrile) and tautomeric equilibria .
  • Validate crystallographic data using SHELXL refinement to address pseudosymmetry or twinning artifacts. Cross-check torsion angles and displacement parameters against IUCr validation reports .

Q. What computational strategies predict the reactivity of the isoxazole-acetonitrile moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic (acetonitrile cyano group) and electrophilic (isoxazole C-3 position) sites. Use Gaussian or ORCA software with solvation models .
  • Molecular docking : Model interactions with biological targets (e.g., ALDH1A3 enzymes) by aligning the benzodioxol moiety into hydrophobic pockets and the acetonitrile group into polar active sites .

Q. How do substituents on the benzodioxol ring influence reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., nitro, cyano) on the benzodioxol ring reduce electron density, slowing electrophilic substitution. Optimize yields using microwave-assisted synthesis (100–120°C, 30 min) to accelerate slow steps .
  • Monitor intermediates via in situ FTIR to detect nitrile stretching vibrations (ν ~2250 cm1^{-1}) and adjust reaction conditions dynamically .

Q. What strategies mitigate low solubility of this compound in aqueous bioassays?

  • Methodological Answer :

  • Prepare DMSO stock solutions (1–10 mg/mL) and dilute in assay buffers (<1% DMSO final concentration) to maintain solubility without cytotoxicity .
  • Use co-solvents (e.g., PEG-400 or cyclodextrins) or nanoformulation (liposomes) to enhance bioavailability in cellular studies .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for benzodioxol-containing compounds in different space groups?

  • Methodological Answer :

  • Re-refine datasets using SHELXL with alternate space group assignments (e.g., P1 vs. P21_1/c) and compare R-factors. Validate with the CheckCIF tool to identify symmetry mismatches .
  • Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O contacts) that may stabilize unconventional packing arrangements .

Q. What experimental controls ensure reproducibility in biological activity studies of this compound?

  • Methodological Answer :

  • Include positive controls (e.g., known ALDH1A3 inhibitors like MCI-INI-3) and validate target engagement via enzymatic assays (IC50_{50} determination) .
  • Use genetic knockdown models (e.g., CRISPR/Cas9) to confirm on-target effects and rule off-target interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile
Reactant of Route 2
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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile

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